molecular formula C11H12N2O B2625160 6-amino-1,2-dimethylquinolin-4(1H)-one CAS No. 860501-46-8

6-amino-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B2625160
CAS No.: 860501-46-8
M. Wt: 188.23
InChI Key: OYSKMRJTBKNROP-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govrsc.org When this scaffold incorporates a carbonyl group, it forms quinolinone derivatives, such as quinolin-4(1H)-ones, which are recognized as "privileged structures." nih.govtandfonline.com This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The quinolinone scaffold is a key component in numerous compounds with demonstrated therapeutic applications, including antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.comresearchgate.netnih.gov For instance, the introduction of a fluorine atom at the C-6 position was a significant breakthrough in the development of second-generation quinolone antibiotics. mdpi.com The versatility of the quinolinone core allows for structural modifications at various positions, which can fine-tune the compound's physical, chemical, and pharmacological properties. rsc.org This adaptability has made the quinolinone scaffold a focal point for the design and synthesis of novel therapeutic agents, with numerous derivatives currently in clinical use or undergoing investigation. nih.govontosight.ai

Overview of 6-Amino-1,2-dimethylquinolin-4(1H)-one within the Broader Quinoline Class

This compound is a specific derivative belonging to the extensive quinolin-4(1H)-one family. Its structure is defined by the core quinolin-4(1H)-one skeleton with three key substitutions: an amino (-NH2) group at the C-6 position, a methyl (-CH3) group on the ring nitrogen (N-1), and a second methyl group at the C-2 position.

Each of these functional groups is strategically positioned at sites known to influence biological activity. The amino group at C-6 is of particular interest, as this position is frequently modified in potent quinoline-based drugs. mdpi.com The methylation at N-1 and C-2 can also significantly alter the molecule's properties, including its solubility, stability, and interactions with biological targets. rsc.org While it is a distinct chemical entity, its structural features place it firmly within the lineage of quinoline derivatives being investigated for potential pharmacological applications.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 860501-46-8 fluorochem.co.uk
Molecular Formula C₁₁H₁₂N₂O chiralen.com
Molecular Weight 188.23 g/mol chiralen.com

| IUPAC Name | 6-amino-1,2-dimethyl-1,4-dihydroquinolin-4-one fluorochem.co.uk |

Historical Context of Quinoline-4(1H)-one Research and Evolution of Synthetic Strategies

The history of quinoline research dates back to 1834, when it was first isolated from coal tar. wikipedia.org The synthetic exploration of quinolinones began in the late 19th century, marking a pivotal moment in heterocyclic chemistry. mdpi.comnih.gov Early research established foundational synthetic methods that remain relevant today.

Over the decades, a multitude of synthetic strategies have been developed to construct the quinolin-4-one core. These methods have evolved from classical named reactions to more sophisticated modern techniques, offering improved efficiency, milder conditions, and greater substrate scope.

Table 2: Key Synthetic Strategies for the Quinolin-4(one) Scaffold

Reaction Name Description Year Introduced
Skraup Synthesis Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org 1880
Conrad-Limpach Synthesis Utilizes the reaction of anilines and β-ketoesters. wikipedia.org 1887
Camps Cyclization An intramolecular cyclization of N-(2-acylaryl)amides catalyzed by a base to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org 1899
Gould-Jacobs Reaction A multi-step synthesis starting from an aniline and ethyl ethoxymethylenemalonate, suitable for creating various commercially available quinolone drugs. mdpi.com 1939
Palladium-Catalyzed Carbonylation A modern approach that uses carbon monoxide and a palladium catalyst to couple substrates like 2-iodoaniline (B362364) and terminal acetylenes. mdpi.com Late 20th Century

| N-Heterocyclic Carbene (NHC) Catalysis | An organocatalytic method for synthesizing quinolin-4-ones. mdpi.com | 21st Century |

Current Research Trends and Potential Academic Contributions of this compound Studies

Contemporary research on quinolin-4(1H)-ones is highly dynamic, focusing on the development of novel derivatives with enhanced and specific biological activities. A major trend is the synthesis of hybrid molecules, where the quinolinone scaffold is combined with other bioactive heterocyclic rings to create compounds with potentially synergistic or novel pharmacological profiles. rsc.orgnih.gov Research has expanded beyond traditional antibacterial and antimalarial applications to explore their potential as anticancer, neuroprotective, and anti-inflammatory agents. nih.govlincoln.ac.uk Furthermore, the advent of computational chemistry and artificial intelligence is accelerating the discovery process by predicting the activity of new quinoline derivatives. ontosight.ai

The study of this compound can contribute significantly to this field. Its specific substitution pattern makes it a candidate for screening against a variety of biological targets, particularly protein kinases, where amino-substituted heterocycles often play a key role. Investigating its biological activity profile could uncover novel therapeutic leads. Furthermore, this compound can serve as a valuable synthetic intermediate or a building block for constructing more complex, biologically active molecules, thereby expanding the chemical space available for drug discovery.

Scope and Objectives of Advanced Research on this compound

To fully elucidate the scientific value of this compound, a structured and comprehensive research program is necessary.

Scope: The scope of advanced research would encompass the synthesis, full physicochemical characterization, and extensive biological evaluation of this compound and a library of its closely related analogues.

Objectives:

Synthetic Optimization: To develop and optimize a high-yield, scalable synthetic route for this compound.

Physicochemical Characterization: To thoroughly document its structural and physicochemical properties, including solubility, stability, and spectroscopic data.

Biological Screening: To conduct comprehensive in vitro screening of the compound against a diverse panel of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes relevant to human diseases.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues by modifying the amino group at C-6 and the methyl groups at N-1 and C-2, in order to establish clear relationships between chemical structure and biological activity.

Mechanism of Action Studies: For any identified biological activities, to conduct further biochemical and cellular assays to determine the compound's mechanism of action and identify its molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,2-dimethylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKMRJTBKNROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 1,2 Dimethylquinolin 4 1h One and Its Analogues

Classical Synthetic Routes to Quinolin-4(1H)-ones

Classical methods for synthesizing the quinolin-4(1H)-one core typically involve the cyclization of substituted aniline (B41778) precursors. nih.gov These foundational reactions, developed in the late 19th and early 20th centuries, remain relevant due to their reliability and the accessibility of starting materials.

Adaptations of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a significant thermal cyclization method for creating the quinolin-4-one backbone. mdpi.comnih.gov The process begins with the condensation of an aniline derivative with diethyl ethoxymethylidenemalonate. nih.govwikipedia.org The resulting intermediate, an anilidomethylenemalonic ester, undergoes a high-temperature intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.comwikipedia.org

The reaction mechanism initiates with a nucleophilic attack from the aniline's nitrogen on the malonic ester derivative, leading to the formation of a condensation product. wikipedia.orgablelab.eu Subsequent heating promotes a 6-electron cyclization process, which forms the heterocyclic ring. wikipedia.org The regioselectivity of this cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com For the synthesis of a 6-amino substituted analogue, a starting material such as a protected p-phenylenediamine (B122844) would be required. Subsequent N-methylation would be necessary to achieve the final target structure.

StepDescriptionKey Intermediates
1 CondensationAnilidomethylenemalonic ester
2 Thermal Cyclization4-hydroxy-3-carboalkoxyquinoline
3 SaponificationQuinoline-3-carboxylic acid
4 Decarboxylation4-hydroxyquinoline (B1666331) (Quinolin-4-one)

Variations of the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgjptcp.com The reaction is typically a two-step process. synarchive.com The first step is the formation of an enamine from the aniline and β-ketoester. synarchive.com The second, rate-determining step requires heating the intermediate to high temperatures (around 250 °C) to induce an electrocyclic ring closing. wikipedia.org

The use of high-boiling, inert solvents like mineral oil or Dowtherm A can significantly improve reaction yields. wikipedia.orgnih.gov The mechanism proceeds through the formation of a Schiff base, which then tautomerizes before the thermal cyclization occurs. wikipedia.org A final series of proton transfers and tautomerization yields the 4-hydroxyquinoline product. wikipedia.org To synthesize an N-methylated quinolinone like the target compound, an N-methylaniline derivative would be used as the starting material.

Snieckus Reaction for Selective 3-Substituted Quinolin-4(1H)-one Formation

For the specific synthesis of 3-substituted quinolin-4(1H)-ones, the Snieckus reaction offers a valuable pathway. mdpi.com This method utilizes a regioselective sequence of ortho-metallation reactions. The process starts with the condensation of an anthranilic acid amide with a ketone to form an imine intermediate. mdpi.com This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to promote cyclization and form the 3-substituted quinolin-4-one. mdpi.com The availability of a wide range of substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions make this an attractive method for generating diversity at the 3-position of the quinolinone core. mdpi.com

Application of Camps and Friedländer Quinoline (B57606) Synthesis Pathways

The Camps reaction provides a route to quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. nih.govmdpi.com The reaction's outcome, yielding either a quinolin-4-one or a quinolin-2-one, depends on the substrate's structure and the reaction conditions. nih.gov The mechanism involves an intramolecular aldol (B89426) condensation, where a strong base deprotonates the methylene (B1212753) group adjacent to the aryl ketone, and the resulting enolate attacks the amide's carbonyl group to initiate cyclization. nih.gov

The Friedländer synthesis is another versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester). organic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. organic-chemistry.orgresearchgate.net The process starts with an initial condensation to form an intermediate that then undergoes a cyclocondensation to furnish the substituted quinoline. organic-chemistry.org The use of various catalysts, including Lewis acids and even molecular iodine, has been shown to improve the efficiency and yield of this reaction. organic-chemistry.orgtubitak.gov.tr

Modern and Catalytic Approaches for Quinolin-4(1H)-one Core Construction

Modern synthetic chemistry has introduced more efficient and selective methods for constructing the quinolin-4(1H)-one core, often employing transition metal catalysis. These approaches offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed reactions have become a powerful tool for the synthesis of complex heterocyclic molecules, including quinolin-4(1H)-ones. nih.gov These methods often allow for the rapid construction of the quinolone core through multiple bond-forming events in a single step, known as tandem or cascade processes. nih.gov

One prominent example is the palladium-catalyzed carbonylation reaction. mdpi.com A typical pathway involves a Sonogashira carbonylation to form an alkyne intermediate, which subsequently undergoes cyclization. mdpi.com Another approach is a termolecular process where a palladium(0) catalyst reacts with an aryl iodide (such as a substituted 2-iodoaniline) via oxidative addition. This is followed by carbonylation (insertion of carbon monoxide), allene (B1206475) insertion, and finally, capture of the resulting π-allyl palladium(II) species by an internal nitrogen nucleophile to form the quinolinone ring. researchgate.net Such palladium-catalyzed methods are valued for their efficiency and the mild conditions under which they proceed. nih.gov For instance, a one-pot synthesis has been developed involving a sequential Michael addition-elimination followed by a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination) to yield quinolin-4(1H)-ones. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsKey Features
Pd(0) / CO / AlleneTermolecular Queuing Cascade2-Iodoaniline (B362364) derivativeForms quinolinone via carbonylation and allene insertion. researchgate.net
Pd(OAc)₂ / LigandBuchwald-Hartwig Amination(Z)-β-chlorovinyl ketone, AmineOne-pot tandem reaction for intramolecular N-arylation. organic-chemistry.org
Pd(OAc)₂ / PPh₃Carbonylative AnnulationAlkyne-tethered o-iodoanilinesForms quinolin-2(1H)-ones, demonstrating versatility. nih.gov

Metal-Free Cyclization and Annulation Strategies

Metal-free synthesis is gaining traction due to its environmental benefits and cost-effectiveness. For quinolinone scaffolds, these methods often rely on radical-triggered cyclization. One such approach involves the nitration and cyclization of 2-aryl-N-acryloyl indoles or 2-arylbenzimidazoles using tert-butyl nitrite (B80452) as a nitro source. This process yields nitro-substituted indolo[2,1-α]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. The resulting nitro group can then be converted to an amino group, offering a pathway to compounds like 6-amino-1,2-dimethylquinolin-4(1H)-one. rsc.org This method is valued for its mild conditions and tolerance of various functional groups. rsc.org

Another metal-free approach is the aza-Robinson annulation, which is used to create fused bicyclic amides. This strategy involves a conjugate addition of cyclic imides to vinyl ketones, followed by an intramolecular aldol condensation. nih.gov While not a direct synthesis for the target compound, it demonstrates the potential of annulation reactions in building complex nitrogen-containing heterocyclic structures. nih.gov

Photochemical radical cyclization also presents a metal-free option. Visible light can be used to activate the α C-H bonds in compounds like esters and cyano compounds through a hydrogen atom transfer process, leading to the formation of pyrrolo[3,2-c]-quinolines. nih.gov This highlights the utility of light-mediated reactions in constructing quinoline-based structures without the need for metal catalysts. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions and improving yields. frontiersin.orgfrontiersin.org This is particularly true for the synthesis of quinoline and quinolinone derivatives. nih.govbenthamdirect.com

The Friedländer synthesis, a classic method for preparing quinolines, can be significantly enhanced with microwave irradiation. nih.gov By using neat acetic acid as both a solvent and a catalyst, the reaction of 2-aminophenyl ketones with cyclic or acyclic ketones can be completed in as little as five minutes with excellent yields. nih.gov This is a substantial improvement over conventional heating methods, which can take several days and result in poor yields. nih.gov

Microwave irradiation has also been successfully applied to multicomponent reactions for synthesizing complex quinoline-based structures. For instance, the one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid under microwave conditions produces 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones efficiently. nih.gov This method is noted for its short reaction times, high yields, and simple purification process. nih.gov

The benefits of microwave assistance extend to various quinoline syntheses, often leading to 11–19% higher efficiency compared to conventional heating. nih.gov This technology is particularly effective for producing substituted quinolines and can double the yield for certain products. nih.gov

Reaction TypeCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Friedländer SynthesisAcetic Acid1605 minExcellent nih.gov
Multicomponent ReactionGlacial Acetic Acid-5 min84 nih.gov
Knoevenagel CondensationL-proline--High benthamdirect.com

Solid-Phase Synthesis Techniques for Quinolinone Scaffolds

Solid-phase synthesis is a powerful technique for creating libraries of compounds for biological screening. nih.gov This method has been adapted for the parallel synthesis of 3,5-disubstituted-2-oxoquinolinones. nih.gov The process begins by loading a suitable starting material, such as 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, onto a resin. nih.gov From there, various building blocks can be attached at different positions to generate a diverse library of quinolinone derivatives with high purity and good yields. nih.gov

Tandem Reaction Sequences for Expedited Synthesis

Another example is the tandem condensation of chlorooxoindoline with benzene-1,2-diamines, which leads to the formation of spiroquinoxalinones. researchgate.net Such tandem processes are valuable for rapidly assembling complex heterocyclic scaffolds. researchgate.net

Regioselective Functionalization Strategies for this compound

Regioselective functionalization allows for the precise modification of a specific position on the quinoline ring. This is often achieved through C-H activation, a powerful tool in modern organic synthesis. mdpi.com While direct regioselective functionalization of this compound is not extensively detailed in the provided context, general strategies for quinoline functionalization can be inferred. For instance, the introduction of substituents at specific positions of the quinoline core can be controlled by the choice of catalyst and directing groups. mdpi.com

Derivatization and Analogue Synthesis for Structural Diversification of the this compound Framework

The derivatization of the this compound framework is crucial for exploring structure-activity relationships. This can involve modifying existing functional groups or introducing new ones.

Strategies for Introducing the Amino Group at Position 6

A key step in the synthesis of this compound and its analogs is the introduction of the amino group at the C-6 position. One common strategy is the reduction of a nitro group at the same position. For example, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one can be reduced to 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. chemicalbook.com

Another approach involves nucleophilic aromatic substitution. Quinolone-3-carboxylic acids with an amino group at the C-6 position have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds, which are analogs of fluoroquinolone antibiotics, demonstrate that an amino group can be a viable substitute for the more common fluorine atom at this position. nih.gov

The synthesis of 7-aminoquinolines has been achieved through a catalyst-free reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov This suggests that similar condensation strategies could be adapted for the synthesis of 6-aminoquinolines.

PrecursorReagentsProductYield (%)Reference
1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-oneIron, Ammonium Chloride, Ethanol, Water6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one97 chemicalbook.com

Selective Alkylation at Nitrogen (N1-Methylation) and Carbon (C2-Methylation) Positions

The synthesis of this compound requires the specific and selective introduction of methyl groups at both the nitrogen (N1) and carbon (C2) positions of the quinolinone core. The methodologies to achieve this substitution are often not straightforward single-step alkylations of a 6-aminoquinolin-4(1H)-one precursor due to the presence of multiple reactive sites, including the N1-amide nitrogen, the C3-carbon, and the oxygen at C4 (in its tautomeric 4-hydroxyquinoline form). Consequently, the synthesis is typically approached through a multi-step sequence that involves the initial construction of the C2-methylated quinolone ring followed by a selective N1-methylation.

The introduction of the methyl group at the C2 position is most commonly accomplished during the formation of the quinolone ring itself, utilizing established cyclization strategies. Methods such as the Conrad-Limpach or Camps cyclization are employed, which build the heterocyclic ring from acyclic precursors. For instance, the reaction of an appropriately substituted aniline with a β-ketoester like ethyl acetoacetate (B1235776) directly installs a methyl group at the C2 position of the resulting quinolinone. rsc.org

Once the 2-methyl-6-aminoquinolin-4(1H)-one or its nitro precursor is formed, the subsequent challenge is the selective methylation of the nitrogen at the N1 position. Direct alkylation of the quinolone ring is a common method for this transformation. The regioselectivity of this step is critical, as alkylation could potentially occur at other positions. However, under specific basic conditions, the deprotonation of the N-H bond of the amide is favored, facilitating a nucleophilic attack on a methylating agent.

A representative strategy for selective N1-alkylation involves treating the 2-methyl-6-nitroquinolin-4(1H)-one intermediate with an alkylating agent in the presence of a base. nih.gov This reaction is typically performed prior to the reduction of the nitro group to avoid competing N-alkylation at the more nucleophilic 6-amino position. Following N1-methylation, the nitro group is reduced to afford the final this compound.

Detailed research findings on analogous N-alkylation reactions are presented in the table below, illustrating the common reagents and conditions used to achieve this selective transformation.

Table 1: Reaction Conditions for Selective N1-Alkylation of 6-Nitroquinolone Analogues

Precursor Alkylating Agent Base Solvent Temperature Reaction Time Product Reference
6-Nitroquinolone-3-carboxylate Bromoethane K₂CO₃ DMF 80 °C 24 h 1-Ethyl-6-nitroquinolone-3-carboxylate nih.gov
6-Nitroquinolone-3-carboxylate 1-Bromopropane K₂CO₃ DMF 80 °C 24 h 1-Propyl-6-nitroquinolone-3-carboxylate nih.gov
6-Nitroquinolone-3-carboxylate 1-Bromopentane K₂CO₃ DMF 80 °C 24 h 1-Pentyl-6-nitroquinolone-3-carboxylate nih.gov

The successful synthesis of this compound thus hinges on a strategic sequence where the C2-methylation is incorporated during the initial ring synthesis, and the N1-methylation is performed selectively on a suitable intermediate, followed by final functional group transformations to yield the target compound.

Advanced Structural Characterization and Elucidation of 6 Amino 1,2 Dimethylquinolin 4 1h One

Comprehensive Spectroscopic Analysis for Structural Confirmation

A complete structural confirmation necessitates a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational frequencies corresponding to different chemical bonds can be detected. For 6-amino-1,2-dimethylquinolin-4(1H)-one, one would expect to observe characteristic absorption bands for the amine (N-H stretching and bending), ketone (C=O stretching), aromatic ring (C=C and C-H stretching), and aliphatic methyl groups (C-H stretching and bending). Without experimental data, a table of these specific vibrational frequencies and their assignments cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Through-Space Interactions:2D NMR experiments are essential for unambiguously assembling the molecular structure. Correlation SpectroscopY (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to connect the different fragments of the molecule.

The creation of data tables detailing chemical shifts, coupling constants, and key correlations for these NMR experiments is contingent on the availability of experimental spectra, which could not be located.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Formula Validation

HR-MS is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₂N₂O), HR-MS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the molecular formula of 188.09496. This experimental validation is a critical component of structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, the most significant electronic transitions observed in the 200-800 nm range are π → π* and n → π* transitions. researchgate.net

The structure of this compound contains a conjugated system encompassing the quinolinone ring, which is expected to give rise to strong π → π* transitions. nih.gov The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (lone pairs) would also allow for weaker n → π* transitions. researchgate.net The extended conjugation and the presence of the electron-donating amino group (-NH₂) are expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted quinolinone core. researchgate.net

A hypothetical data table for the UV-Vis absorption of this compound would typically include the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Hypothetical UV-Vis Spectral Data

Transition Type λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
π → π* Data not available Data not available e.g., Ethanol (B145695)

Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous elucidation of the molecule's geometry and conformation. uhu-ciqso.es

For this compound, SCXRD analysis would reveal the planarity of the bicyclic quinolinone system and the geometry of the substituent groups. It would confirm the positions of the amino and dimethyl groups and provide precise measurements of all atomic distances and angles. This data is crucial for understanding the molecule's structural properties.

A typical crystallographic data table generated from an SCXRD experiment is presented below. However, as no crystal structure has been reported for this specific compound, the table remains populated with placeholders.

Crystallographic Data and Structure Refinement Details

Parameter Value
Chemical Formula C₁₁H₁₂N₂O
Formula Weight 188.23
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals interactions)

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. rsc.org For this compound, several key interactions would be anticipated.

Hydrogen Bonding: The presence of the amino group (-NH₂) as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor strongly suggests the formation of intermolecular hydrogen bonds. These interactions are directional and play a significant role in stabilizing the crystal structure, often forming dimers or extended networks. researchgate.netresearchgate.net

π-π Stacking: The planar aromatic quinolinone ring system allows for potential π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, are crucial in the packing of many aromatic compounds. rsc.org

Analysis of the crystal structure of related quinoline (B57606) derivatives often reveals complex three-dimensional networks formed by a combination of these intermolecular forces, which dictate the material's physical properties. eurjchem.com

Computational and Theoretical Investigations of 6 Amino 1,2 Dimethylquinolin 4 1h One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. nih.gov These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular structure and electronic characteristics from first principles.

Density Functional Theory (DFT) for Optimized Geometries and Energetic Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It is widely employed to determine the most stable conformation of a molecule (optimized geometry) and its energetic properties. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of 6-amino-1,2-dimethylquinolin-4(1H)-one at its lowest energy state.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: The following values are representative examples and not from a specific study on this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.38 Å
C4=O1.24 Å
C6-N(H2)1.37 Å
Bond AngleC2-N1-C9121.5°
N1-C2-C3120.8°
C5-C6-N(H2)121.0°
Dihedral AngleC3-C4-C4a-C5-1.2°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.net

Table 2: Illustrative FMO Parameters for this compound (Note: The following values are representative examples and not from a specific study on this compound.)

ParameterEnergy (eV)
HOMO-5.45
LUMO-1.95
Energy Gap (ΔE)3.50

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.info

Typically, red and yellow colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to show negative potential, whereas the hydrogen atoms of the amino group would exhibit positive potential. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions (Note: The following values are representative examples and not from a specific study on this compound.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (C4-C4a)25.5
LP (N-amino)π* (C5-C6)45.2
π (C5-C6)π* (C4a-C10)18.9

Calculation of Thermodynamic Properties and Stability

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). nih.gov These parameters are calculated based on vibrational frequency analysis at a given temperature and pressure. nist.gov Such calculations are vital for assessing the thermodynamic stability of the molecule and predicting the spontaneity of chemical reactions. nih.gov

Table 4: Illustrative Calculated Thermodynamic Properties at 298.15 K (Note: The following values are representative examples and not from a specific study on this compound.)

PropertyValue
Zero-point Energy (kcal/mol)145.8
Enthalpy (H°) (kcal/mol)155.2
Gibbs Free Energy (G°) (kcal/mol)115.6
Entropy (S°) (cal/mol·K)102.5

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). unar.ac.idnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For a compound like this compound, docking studies would involve placing the molecule into the active site of a specific biological target, such as a kinase or enzyme, to evaluate its potential as an inhibitor. nih.govnih.gov The results are often expressed as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target (Note: The following values are representative examples and not from a specific study on this compound.)

ParameterResult
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS 78, GLU 95, LEU 140
Hydrogen BondsO (carbonyl) with LYS 78; NH2 (amino) with GLU 95
Hydrophobic InteractionsQuinoline (B57606) ring with LEU 140

Protein-Ligand Interaction Modeling and Binding Mode Prediction

Protein-ligand interaction modeling is a crucial computational technique used to predict how a small molecule, or ligand, might bind to a protein. This is fundamental in drug discovery for understanding mechanisms of action and for designing new, more effective therapeutic agents. nih.gov These models can reveal the specific orientation and conformation of the ligand within the protein's binding site, often referred to as the binding mode.

For this compound, molecular docking simulations are employed to predict its binding mode with various protein targets. These simulations often reveal that the molecule's quinolinone core can form key interactions, while the amino and methyl groups can be oriented to fit into specific pockets within the receptor's binding site. The accuracy of these predictions is critical, with studies showing that top-scoring poses from docking programs can often place the ligand within 2.0 Å root-mean-square deviation (RMSD) of the experimentally determined binding mode. researchgate.net Advanced methods are continuously being developed to improve the accuracy of these predictions, which is essential for guiding the synthesis of new compounds. rsc.org

Analysis of Binding Affinities and Key Interaction Types (Hydrophobic, Hydrogen Bonding, Halogen Contacts)

Beyond predicting the binding pose, computational models are used to estimate the binding affinity, which is the strength of the interaction between the ligand and its target protein. nih.gov This is often expressed as a binding free energy value. These calculations take into account various types of non-covalent interactions that stabilize the protein-ligand complex.

For this compound, key interactions typically include:

Hydrogen Bonding: The amino group and the carbonyl group of the quinolinone ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with polar residues in the protein's binding site.

Hydrophobic Interactions: The aromatic rings of the quinolinone core and the methyl groups contribute to hydrophobic interactions with nonpolar amino acid residues. These interactions are a major driving force for ligand binding. nih.gov

Investigation of Specific Biological Targets (e.g., Enzymes, Receptors)

Computational studies on this compound and related quinolinone derivatives have explored their potential to interact with a variety of biological targets. These in silico investigations are vital for identifying potential therapeutic applications for these compounds.

One area of investigation has been the androgen receptor, a key target in the treatment of prostate cancer and other conditions. nih.gov Derivatives of 6-amino-quinolin-2(1H)-one have been identified as potential selective androgen receptor modulators (SARMs). nih.gov Molecular modeling studies in this area help to understand the structure-activity relationships that govern the potency and selectivity of these compounds. nih.gov

Another class of targets that have been investigated are sigma receptors. nih.gov Although the specific compound this compound is not the primary focus of all studies, related chromenone derivatives have been shown to have affinity for sigma-1 and sigma-2 receptors, which are implicated in a range of neurological disorders. nih.gov Computational approaches can help to predict which derivatives are most likely to bind to these receptors and guide further experimental work.

The table below summarizes some of the potential biological targets for quinolinone derivatives that have been investigated computationally.

Target ClassSpecific Target ExamplePotential Therapeutic Area
Nuclear ReceptorsAndrogen ReceptorProstate Cancer, Hypogonadism
ReceptorsSigma-1 and Sigma-2 ReceptorsNeuropathic Pain, Neurodegenerative Diseases
EnzymesProtein KinasesCancer, Inflammatory Diseases

Simulation and Validation of Spectroscopic Data via Computational Methods

Computational chemistry provides powerful tools for the simulation of spectroscopic data, which can be used to validate experimental findings and to gain a deeper understanding of a molecule's electronic structure and vibrational modes. nih.gov Density Functional Theory (DFT) is a commonly used method for these types of calculations. researchgate.net

For this compound, DFT calculations can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net By comparing the simulated spectra with experimental data, researchers can confirm the structure of the synthesized compound and gain insights into its electronic transitions and vibrational modes. nih.gov This correlation between theoretical and experimental data is crucial for the accurate characterization of new molecules.

Conformational Analysis and Energetic Stability of Isomeric Forms

Molecules can often exist in different spatial arrangements, known as conformations or isomers. Computational methods can be used to explore the potential energy surface of a molecule and to identify its most stable conformations. rsc.org This is important because the biological activity of a molecule can be highly dependent on its three-dimensional shape.

For this compound, computational analysis can be used to determine the relative energies of different rotamers (isomers that differ by rotation around a single bond) and tautomers (isomers that differ in the position of a proton). This information is valuable for understanding which forms of the molecule are most likely to be present under physiological conditions and which are most likely to be the active form that binds to a biological target.

Investigation of Biological and Pharmacological Potential of 6 Amino 1,2 Dimethylquinolin 4 1h One and Its Derivatives in Vitro and in Silico Studies

Antimicrobial Activity Studies (In Vitro)

Derivatives of the 6-aminoquinolone scaffold have demonstrated significant potential as antimicrobial agents, with in vitro studies confirming their efficacy against a range of pathogenic bacteria, fungi, and protozoa.

Antibacterial Efficacy Against Bacterial Strains (e.g., MRSA Inhibition)

The substitution of the commonly found fluorine atom at the C-6 position of quinolones with an amino group has been shown to yield compounds with potent antibacterial activity. nih.gov A series of 6-aminoquinolone-3-carboxylic acids demonstrated good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa) and, particularly when a thiomorpholine (B91149) group was present at the C-7 position, against Gram-positive bacteria. nih.gov The antibacterial action of these compounds is attributed to their ability to inhibit bacterial DNA-gyrase. nih.gov

Further research into 6-amino-8-methylquinolone derivatives revealed that the combination of a C-8 methyl group and a C-6 amino group enhances antibacterial activity, especially against Gram-positive bacteria. nih.gov Notably, the 1,2,3,4-tetrahydroisoquinolinyl derivative, compound 19v, exhibited superior activity against Gram-positive bacteria compared to ciprofloxacin, including efficacy against methicillin-resistant and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Similarly, certain 2-amino-6-(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-4-arylpyridine-3-carbonitriles have shown a broad spectrum of activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 6-Aminoquinolone Derivatives
CompoundTarget Organism(s)Activity Metric (MIC)Reference
Derivative 18gGram-negative bacteriaGeometric Mean MIC: 0.45 µg/mL nih.gov
Derivative 38gGram-positive bacteriaGeometric Mean MIC: 0.66-0.76 µg/mL nih.gov
Derivative 19vGram-positive bacteria (including MRSA)Higher activity than ciprofloxacin nih.gov

Antifungal Properties

The investigation into the antifungal potential of quinolinone derivatives has yielded promising results. In vitro studies of compounds based on a 2-amino-6-(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-4-arylpyridine-3-carbonitrile structure demonstrated good antifungal activity. researchgate.net The potency of some of these derivatives was reported to be better than the standard antifungal drug Miconazole. researchgate.net

Antiprotozoal Activity (e.g., Antimalarial, Antileishmanial)

Antimalarial Activity

The quinoline (B57606) core is fundamental to several established antimalarial drugs, and research into novel derivatives continues to be a priority. Studies on dihydroquinolone derivatives revealed that they were active against fresh clinical isolates of Plasmodium falciparum. ekb.eg Specifically, 2-phenyl-2,3-dihydroquinolin-4-(1H)-one (DHQ 2) and 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4-(1H)-one (DHQ 4) showed excellent antimalarial activity with IC50 values of 3.125 µg/mL and 1.56 µg/mL, respectively. ekb.eg Furthermore, a range of 4-amino-7-chloroquinoline derivatives containing quinolizidinyl and pyrrolizidinylalkyl moieties were tested in vitro against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with several compounds exhibiting activity 5 to 10 times greater than chloroquine (B1663885) against the resistant strain. researchgate.netnih.gov

Table 2: In Vitro Antimalarial Activity of Quinolone Derivatives against Plasmodium falciparum
CompoundActivity Metric (IC50)Reference
DHQ 2 (2-phenyl-2,3-dihydroquinolin-4-(1H)-one)3.125 µg/mL ekb.eg
DHQ 4 (2-(4-methoxyphenyl)-2,3-dihydroquinolin-4-(1H)-one)1.56 µg/mL ekb.eg
Chloroquine (Reference)1.56 µg/mL ekb.eg

Antileishmanial Activity

Derivatives of the quinoline scaffold have also been evaluated for their potential in treating leishmaniasis. A chloroquinolin derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was tested in vitro and found to be highly effective against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis. nih.gov The compound demonstrated a high selectivity index, indicating a favorable profile for targeting the parasite over host cells. nih.gov For instance, against L. infantum, it showed a selectivity index of 154.6 for promastigotes and 137.6 for amastigotes. nih.gov In another study, derivatives of 2-amino-4,6-dimethylpyridine (B145770) were found to inhibit the growth of Leishmania mexicana promastigotes and intracellular amastigotes. nih.gov

Antiviral Activity Investigations (In Vitro), such as Anti-HIV and Anti-HCV

The antiviral properties of 6-aminoquinolone derivatives have been a significant area of research, with notable in vitro activity demonstrated against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

A series of 6-aminoquinolone compounds have been identified as potent inhibitors of HIV-1 replication. nih.govresearchgate.net The presence of the C-6 amino group was found to be important for the antiviral effect. nih.govresearchgate.net One derivative, compound 12a, which features a methyl group at the N-1 position, was particularly active, inhibiting HIV-1 replication in human lymphoblastoid cell lines with an EC50 value of 0.1 µM. nih.govresearchgate.net Further studies on an expanded series of 6-aminoquinolones identified several derivatives (26c, 26e, 26i, and 26j) that were highly effective at inhibiting HIV replication, with 50% inhibitory concentrations (IC50) as low as 0.0087 µg/mL in various cell lines. nih.govresearchgate.net These potent 6-aminoquinolones appear to act at a post-integration step in the HIV replication cycle. nih.govresearchgate.net

In the context of HCV, a series of novel 6-aminoquinazolinone derivatives were synthesized and evaluated. nih.gov Compound 11a emerged as the most active against HCV genotype 1b, with a 50% effective concentration (EC50) of 0.984 µM and a high selectivity index of 160.71. nih.gov Additionally, an anilinoquinoline derivative, 2-(3'-nitroanilino)quinoline (compound 18), showed anti-HCV activity with an EC50 value of 7 µM, and was also found to inhibit the HCV NS3/4A protease. researchgate.net

Table 3: In Vitro Antiviral Activity of Aminoquinolone and Related Derivatives
CompoundTarget VirusCell LineActivity Metric (EC50/IC50)Reference
Compound 12aHIV-1C8166EC50: 0.1 µM nih.govresearchgate.net
Compounds 26c, 26e, 26i, 26jHIVMT-4, PBMCs, CEMIC50: 0.0087 - 0.7 µg/mL nih.govresearchgate.net
Compound 11aHCV (GT1b)-EC50: 0.984 µM nih.gov
Compound 18HCV-EC50: 7 µM researchgate.net

Antitumor and Anticancer Research (In Vitro Cytotoxicity and Antiproliferative Effects)

Aminoquinoline and its related heterocyclic derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant in vitro cytotoxicity and antiproliferative effects against various human tumor cell lines.

A series of 4-aminoquinoline (B48711) derivatives were examined for their cytotoxic effects on the human breast cancer cell lines MCF-7 and MDA-MB468. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active in the series, showing particular potency against MDA-MB468 cells. nih.gov In another study targeting the epidermal growth factor receptor (EGFR), newly synthesized 4-aminoquinoline and 4-aminoquinazoline derivatives were tested on the MCF-7 cell line, with most compounds exhibiting potent antitumor activity with IC50 values in the nanomolar range. nih.gov

Derivatives of 6-aminoquinazolin-4(3H)-one have also shown promise. A study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives found that compound 45 had the best antiproliferative activity against A549 lung cancer cells, with an IC50 of 0.44 μM. nih.gov Mechanistic studies indicated that this compound induced G1-phase cell cycle arrest and promoted apoptosis. nih.gov Similarly, research on 7-amino-4-methylquinolin-2(1H)-one derivatives confirmed their selective activity against cancer cells. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Aminoquinoline and Aminoquinazoline Derivatives
Compound Class/DerivativeCell LineCancer TypeActivity Metric (IC50)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468BreastMost potent of series nih.gov
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7BreastMore potent than chloroquine nih.gov
Compound 3b (4-aminoquinazoline derivative)MCF-7Breast0.13 nmol nih.gov
Compound 45 (6-aminoquinazolinone derivative)A549Lung0.44 µM nih.gov
Compound 3g (modified quinoline)HCT116ColonPromising activity nih.gov

Anti-inflammatory Properties (In Vitro Assays)

While direct in vitro investigations into the anti-inflammatory properties of 6-amino-1,2-dimethylquinolin-4(1H)-one are not extensively detailed in the available literature, studies on related heterocyclic compounds suggest a potential for anti-inflammatory effects, often linked to their primary mechanism of action. For instance, pathogens like S. aureus can activate signaling pathways (such as STAT3, MAPK, and NF-κB) that lead to the expression and secretion of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov A pleuromutilin (B8085454) derivative, DPTM, which is effective against MRSA, was also shown to decrease the secretion of these inflammatory cytokines in a murine model, suggesting that its antibacterial action contributes to reducing inflammation. nih.gov

Separately, certain pyrimidine (B1678525) derivatives have been tested for anti-inflammatory activity, with some compounds showing higher activity than the standard nonsteroidal anti-inflammatory drug, ibuprofen, in in vitro assays. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, which includes quinolinones, warrants further investigation for direct anti-inflammatory effects through dedicated in vitro assays.

Investigation of Enzyme Inhibition Potentials (e.g., Cholinesterase Inhibition)

There is currently no specific data from in vitro or in silico studies detailing the enzyme inhibition potential of this compound.

However, the broader class of quinoline derivatives has been a subject of investigation for enzyme inhibition, particularly targeting cholinesterases. The 4-aminoquinoline scaffold, which is structurally related to the target compound, has been identified as a promising core structure for the development of new acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. researchgate.netmdpi.com Research into various 4-aminoquinoline derivatives has shown that they can inhibit these enzymes in the low micromolar range. mdpi.com Studies on these related compounds indicate that structural modifications, such as the length of an aliphatic side chain, can significantly influence the inhibitory potency. mdpi.com

Kinetic studies on other inhibitors with different core structures have often revealed mixed-type inhibition of cholinesterases. nih.gov While these findings highlight the potential of the general quinoline scaffold, dedicated research is required to determine if this compound possesses any significant inhibitory activity against cholinesterases or other enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (Note: The following table is for illustrative purposes only, as no experimental data for this specific compound is currently available.)

Enzyme TargetIC₅₀ (µM)Inhibition TypeKi (µM)
Acetylcholinesterase (AChE)Data not availableData not availableData not available
Butyrylcholinesterase (BChE)Data not availableData not availableData not available
Other (e.g., α-glucosidase)Data not availableData not availableData not available

Exploration of Receptor Modulation (e.g., Adenosine (B11128) Receptors, Toll-like Receptors, Epidermal Growth Factor Receptor (EGFR))

No specific research findings are available that describe the modulation of adenosine receptors, Toll-like receptors (TLRs), or the Epidermal Growth Factor Receptor (EGFR) by this compound.

The potential for quinoline-based structures to interact with these receptors has been explored with other derivatives:

Adenosine Receptors: The adenosinergic system is a target for various therapeutic areas. nih.gov While compounds with different heterocyclic cores have been developed as adenosine receptor antagonists, the activity of this compound in this area has not been reported. nih.gov

Toll-like Receptors (TLRs): TLRs are key components of the innate immune system. nih.gov Agonists of TLR7 and TLR8 have been developed from imidazoquinoline structures, which are distinct from the quinolinone core of the subject compound. nih.govresearchgate.net There is no evidence to suggest that this compound interacts with TLRs.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in oncology. nih.gov Quinazoline-based molecules, which differ from the quinolinone structure, have been successfully developed as EGFR inhibitors. nih.gov The potential for this compound to act as an EGFR modulator is currently unknown.

Further investigation is necessary to determine if this specific compound has any affinity for or modulatory effect on these or other receptor systems.

Table 2: Hypothetical Receptor Modulation Profile for this compound (Note: This table is illustrative, as no experimental data for this compound is available.)

Receptor TargetAssay TypeActivity (e.g., Kᵢ, EC₅₀)Functional Effect
Adenosine A₁ ReceptorBinding AssayData not availableData not available
Adenosine A₂ₐ ReceptorBinding AssayData not availableData not available
Toll-like Receptor 7 (TLR7)Functional AssayData not availableData not available
EGFRKinase AssayData not availableData not available

Investigation of Cellular Mechanisms of Action (In Vitro)

There is a lack of published in vitro studies investigating the cellular mechanisms of action for this compound. Key cellular processes such as apoptosis and cell cycle progression have not been evaluated for this specific compound.

For context, other novel quinoline and isoquinoline (B145761) derivatives have been assessed for their effects on cellular mechanisms. For example, the compound 4-amino-3-acetylquinoline was found to be cytotoxic to a murine leukemia cell line and induced morphological changes consistent with apoptosis, including DNA fragmentation. nih.gov Another distinct compound, an indenoisoquinoline derivative, was shown to inhibit cellular proliferation, induce G2/M phase cell cycle arrest at low concentrations, and trigger apoptosis at higher concentrations in human leukemia cells. nih.gov This apoptotic effect was associated with the loss of mitochondrial membrane potential and the activation of caspases. nih.gov

These examples demonstrate that the broader family of quinoline-related heterocycles can exert significant effects at the cellular level. However, without direct experimental evidence, the cellular effects of this compound remain speculative.

Table 3: Hypothetical Cellular Activity Profile for this compound (Note: This table is for illustrative purposes only, as no specific experimental data is available.)

Cell LineAssay TypeEndpoint MeasuredResult
Human Cancer Cell Line (e.g., HL-60)Apoptosis Assay (Annexin V)% Apoptotic CellsData not available
Human Cancer Cell Line (e.g., HL-60)Cell Cycle Analysis (Flow Cytometry)% Cells in G₁, S, G₂/MData not available
Murine Leukemia Cell Line (e.g., L1210)Cytotoxicity Assay (MTT/XTT)IC₅₀Data not available

Structure Activity Relationship Sar Studies of 6 Amino 1,2 Dimethylquinolin 4 1h One Derivatives

Impact of Specific Substituents on Biological Activities

The biological profile of 6-amino-1,2-dimethylquinolin-4(1H)-one derivatives is highly dependent on the nature and position of various substituents on the quinolinone ring. Research has focused on understanding the roles of the 6-amino group, the methyl groups at N1 and C2, and modifications at other positions to optimize potency and selectivity.

Role of the Amino Group at Position 6 in Modulating Bioactivity

The amino group at the C-6 position is a critical determinant of the biological activity in quinolinone derivatives. Historically, this position was often occupied by a fluorine atom in many potent antibacterial quinolones. However, studies have demonstrated that the substitution of fluorine with an amino group can maintain and, in some cases, enhance certain biological activities. nih.gov

For instance, in the context of antibacterial agents, 6-aminoquinolones have shown considerable efficacy. While the C-6 fluorine is often preferred, the amino group is a viable replacement that can yield compounds with good activity against both Gram-negative and Gram-positive bacteria. nih.gov The presence of the 6-amino group has also been identified as a key feature in the development of new anti-HIV agents, with some 6-aminoquinolone derivatives showing potent activity. The bioactivity of these compounds can be further modified by the introduction of other functional groups to the quinoline (B57606) scaffold.

Influence of Methyl Groups at N1 and C2 on Efficacy and Selectivity

The methyl groups at the N1 and C2 positions of the this compound scaffold play a significant role in defining the molecule's efficacy and selectivity.

PositionSubstituentObserved Impact on BioactivityReference
6Amino (-NH2)Maintains good antibacterial activity; crucial for anti-HIV potential. nih.gov
N1Methyl (-CH3)Essential for overall potency; influences interaction with target enzymes. mdpi.com
C2Methyl (-CH3)Contributes to lipophilicity and steric profile; modifications can optimize antibacterial and antibiofilm activity. mdpi.comnih.gov

Effects of Modifications and Substitutions on Other Ring Positions

Beyond the core substituents, modifications at other positions of the quinolinone ring have been explored to fine-tune the biological activity of 6-aminoquinolone derivatives.

C5-Position: The introduction of small substituents, such as an amino or methyl group, at the C5 position can increase activity, particularly against Gram-positive bacteria. mdpi.com Conversely, larger substituents at this position tend to drastically decrease antimicrobial activity. mdpi.com

C7-Position: The C7 position is a common site for modification in quinolone antibacterials. The introduction of different heterocyclic rings, such as a thiomorpholine (B91149) group, at this position can lead to good activity against Gram-positive bacteria. nih.gov

C8-Position: Substitutions at the C8 position can also influence activity. For example, the presence of a halogen at this position has been investigated in various quinoline derivatives.

Halogenation: The introduction of halogen atoms at various positions on the quinoline ring can significantly impact biological activity. nih.govbiointerfaceresearch.comacs.org Halogenated quinolines have demonstrated potent antibacterial and biofilm eradication activities. nih.gov The nature and position of the halogen substituent can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

PositionModification/SubstituentEffect on Biological ActivityReference
C5Small groups (e.g., -NH2, -CH3)Increased activity against Gram-positive bacteria. mdpi.com
C5Large groupsDrastic decrease in antimicrobial activity. mdpi.com
C7Thiomorpholine groupGood activity against Gram-positive bacteria. nih.gov
VariousHalogenationPotent antibacterial and biofilm eradication activities. nih.gov

Stereochemical Considerations and Their Impact on Biological Activity

While the core structure of this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors.

Although specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that different enantiomers or diastereomers of a chiral derivative could exhibit variations in potency, selectivity, and metabolic profiles. For instance, if a substituent introduced at a position like C3 or on a side chain at C7 creates a chiral center, it would be crucial to separate and evaluate the individual stereoisomers to identify the more active and less toxic form.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinolinone derivatives, QSAR studies have been instrumental in designing new compounds with improved potency. nih.gov

These models utilize various molecular descriptors that quantify different physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity, a predictive model can be developed.

For example, a QSAR study on quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as pivotal for their antituberculosis activity. nih.gov Such models can guide the synthesis of new this compound derivatives by predicting their activity before they are synthesized, thus saving time and resources. The development of robust QSAR models requires a dataset of compounds with a wide range of structural diversity and biological activity.

Correlation between Computational Data (e.g., Molecular Docking Scores, FMOs) and Experimental Biological Activity

Computational methods such as molecular docking and the analysis of Frontier Molecular Orbitals (FMOs) are powerful tools for understanding the interactions between small molecules and their biological targets at a molecular level. These methods provide insights that can be correlated with experimental biological data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For quinolinone derivatives, docking studies have been used to investigate their interactions with target enzymes like DNA gyrase. unar.ac.idresearchgate.netmdpi.comnih.gov The docking scores, which represent the predicted binding energy, can be correlated with experimentally determined inhibitory concentrations (e.g., IC50 or MIC values). A good correlation suggests that the computational model is accurately representing the binding mode and can be used to screen virtual libraries of compounds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs that provide information about the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Theoretical calculations of FMOs for quinolinone derivatives can help in understanding their electronic properties and how these relate to their biological activity. For instance, the substituent's nature can influence the LUMO energy, which in turn can affect the molecule's electrochemical behavior and its interactions with biological targets. nih.gov

Computational MethodParameterCorrelation with Experimental ActivityReference
Molecular DockingDocking Score (Binding Energy)Often correlates with inhibitory concentrations (e.g., IC50, MIC). unar.ac.idresearchgate.netmdpi.comnih.gov
FMO AnalysisHOMO-LUMO Energy GapRelates to chemical reactivity and stability, which can influence biological activity. nih.gov

Future Research Directions and Academic Translational Perspectives for 6 Amino 1,2 Dimethylquinolin 4 1h One

Rational Design of Novel Analogues with Enhanced Bioactivity and Selectivity Based on SAR Insights

A crucial future direction for 6-amino-1,2-dimethylquinolin-4(1H)-one is the rational design of new analogues with improved biological activity and selectivity. This will heavily rely on a deep understanding of its structure-activity relationships (SAR). nih.govresearchgate.net

Systematic structural modifications of the this compound core will be essential. Key areas for modification include:

Substitution on the Amino Group: The amino group at the 6-position is a prime site for derivatization. Introducing a variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could significantly impact the compound's interaction with biological targets.

Modification of the Methyl Groups: The methyl groups at the 1 and 2-positions also offer opportunities for modification. Varying the size and electronic properties of these groups could influence the compound's steric and electronic profile, potentially leading to enhanced activity.

Alterations to the Quinolinone Core: While maintaining the core quinolinone scaffold, minor modifications, such as the introduction of additional substituents on the benzene (B151609) ring, could fine-tune the compound's properties.

Preliminary SAR analysis of newly synthesized analogues will be critical. nih.gov This will involve correlating specific structural changes with observed biological activity. For instance, it has been observed in other quinoline (B57606) derivatives that bulky alkoxy substituents at certain positions can be beneficial for antiproliferative activity. nih.gov Similarly, the nature of amino side chains can significantly facilitate the desired biological effect. nih.gov A systematic exploration of these relationships will guide the design of next-generation compounds with optimized potency and selectivity.

Table 1: Potential Modifications and Expected SAR Insights

Modification SiteExample ModificationsPotential SAR Insights
6-Amino GroupAcylation, Alkylation, ArylationInfluence on target binding affinity and selectivity.
1-Methyl GroupEthyl, Propyl, CyclopropylImpact on steric hindrance and lipophilicity.
2-Methyl GroupTrifluoromethyl, HydroxymethylAlteration of electronic properties and hydrogen bonding potential.
Benzene RingHalogenation, Nitration, MethoxyModulation of overall electronic character and metabolic stability.

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While quinolinones are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets of this compound remain to be identified. ontosight.aibenthamdirect.comresearchgate.net A significant area of future research will be the exploration of novel biological targets and the elucidation of its mechanism of action. nih.govnih.gov

High-throughput screening (HTS) of this compound and its rationally designed analogues against a diverse panel of biological targets, such as kinases, proteases, and receptors, will be a critical first step. This will help to identify potential molecular targets and pathways that are modulated by these compounds.

Once initial "hits" are identified, further mechanistic studies will be necessary to understand how these compounds exert their effects. This could involve a variety of techniques, including:

Enzymatic assays: To confirm direct inhibition or activation of a target enzyme.

Cell-based assays: To study the effects of the compounds on cellular processes such as proliferation, apoptosis, and signaling pathways.

Biophysical techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to characterize the binding affinity and thermodynamics of the compound-target interaction.

Uncovering the specific molecular targets and mechanisms of action of this compound will be crucial for its further development as a therapeutic agent. nih.gov

Development of More Efficient and Sustainable Synthetic Methodologies for Scalable Production

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient, sustainable, and scalable synthetic methodologies. nih.govacs.org Current synthetic routes to quinolinones can often be lengthy and may utilize harsh reagents and solvents. mdpi.comnih.govresearchgate.net

Future research should focus on developing "green" synthetic approaches that are more environmentally friendly and cost-effective. acs.org This could involve:

One-pot reactions: Combining multiple synthetic steps into a single reaction vessel to reduce waste and improve efficiency. nih.govacs.org

Catalytic methods: Utilizing transition metal or organocatalysts to promote reactions under milder conditions and with higher atom economy.

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or ionic liquids.

Table 2: Comparison of Synthetic Methodologies for Quinolinone Synthesis

MethodologyAdvantagesDisadvantages
Classical MethodsWell-established procedures.Often require harsh conditions and produce significant waste.
Microwave-Assisted SynthesisRapid reaction times and often higher yields. nih.govSpecialized equipment required.
One-Pot Domino ReactionsHigh bond-forming efficiency, reduced waste. nih.govacs.orgCan be challenging to optimize.
Electrochemically Assisted ReactionsReagent-free, mild conditions, high atom economy. rsc.orgMay not be suitable for all substrates.

Advanced Computational Model Development for Improved Predictive Research and Virtual Screening

In silico methods are playing an increasingly important role in drug discovery. nih.gov For this compound, the development and application of advanced computational models can significantly accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations can be used to study the interaction of this compound and its analogues with their biological targets at the atomic level. nih.gov This can provide valuable insights into the binding mode of these compounds and can help to guide the design of new analogues with improved affinity and selectivity.

Virtual screening of large compound libraries against the identified biological targets of this compound can be performed to identify novel hit compounds with different chemical scaffolds. nih.govmdpi.comtandfonline.com This can help to expand the chemical space around this promising compound.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling and Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it will be essential to integrate data from multiple "omics" platforms, such as proteomics and metabolomics. mdpi.commdpi.com This systems-level approach can provide a more holistic view of the compound's mechanism of action and its effects on cellular networks. nih.gov

Proteomics can be used to identify changes in protein expression and post-translational modifications in cells or tissues treated with the compound. nih.gov This can help to identify the cellular pathways and networks that are perturbed by the compound.

Metabolomics can be used to analyze changes in the levels of small molecule metabolites in response to compound treatment. nih.govresearchgate.net This can provide insights into the metabolic pathways that are affected by the compound and can help to identify potential biomarkers of drug response.

By integrating data from proteomics, metabolomics, and other omics platforms, it will be possible to construct a detailed molecular portrait of the effects of this compound. researchgate.net This will not only provide a deeper understanding of its mechanism of action but will also facilitate the identification of potential biomarkers for patient stratification and monitoring of therapeutic response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-amino-1,2-dimethylquinolin-4(1H)-one and its derivatives?

  • Methodological Answer : A key approach involves nitro reduction followed by functional group modifications. For example, 6-nitro precursors are reduced using catalytic hydrogenation (e.g., Pd/C in ethanol under H₂) to yield the corresponding amine. Subsequent alkylation or acylation reactions introduce substituents at the amino group . Characterization typically employs 1^1H NMR (e.g., δ 8.19–8.11 ppm for aromatic protons) and ESI-MS (e.g., m/z 193 [M+H]+^+) to confirm purity and structure .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Aromatic protons in the quinolinone core appear as distinct multiplets (δ 7.0–8.5 ppm), while methyl groups resonate as singlets (δ 2.5–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight with an error margin <5 ppm. For example, a calculated mass of 202.1103 for C₁₁H₁₂N₂O would yield an observed m/z of 202.1108 .

Q. What biological activities are associated with quinolin-4(1H)-one derivatives, and how are these evaluated experimentally?

  • Methodological Answer : Derivatives often exhibit antimicrobial or acetylcholinesterase inhibitory activity. Standard assays include:

  • Enzyme inhibition : Ellman’s method using acetylthiocholine iodide as a substrate to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles to ±0.01 Å and ±0.1°, respectively. Hydrogen bonding patterns (e.g., N–H···O interactions) are analyzed using graph-set notation to predict packing motifs . For example, Etter’s graph theory identifies recurring hydrogen-bonded dimers (R₂²(8) motifs) in related quinolinones .

Q. What strategies address contradictions in reaction yields during the synthesis of 6-aminoquinolin-4(1H)-one derivatives?

  • Methodological Answer :

  • Reaction optimization : Vary solvents (e.g., THF vs. DMF) and catalysts (e.g., LiAlH₄ for reductions) to improve yields. For instance, LiAlH₄ in THF achieves 72.9% yield for 6-amino derivatives, versus lower yields with alternative reductants .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., nitroso compounds) and adjust stoichiometry or reaction time .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in Mannich reactions?

  • Methodological Answer :

  • Steric hindrance : Bulky groups at the 2-position reduce nucleophilicity of the amino group, lowering Mannich adduct yields (e.g., 61% for piperidine vs. 93% for morpholine derivatives) .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro) deactivate the quinolinone core, requiring harsher conditions (e.g., reflux in acetic acid) .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Software like MOE calculates logP (lipophilicity) and polar surface area (PSA) to assess blood-brain barrier penetration. For example, PSA <90 Ų suggests oral bioavailability .
  • Docking studies : AutoDock Vina models interactions with acetylcholinesterase (PDB ID: 1ACL) to prioritize derivatives with high binding scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.